molecular formula C19H19N3O6S B2558226 ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate CAS No. 946340-59-6

ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2558226
CAS No.: 946340-59-6
M. Wt: 417.44
InChI Key: NELXPPMTSZRRJR-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzoate ester

Scientific Research Applications

Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . It’s important to handle it with care and use appropriate safety measures.

Future Directions

The future of furan compounds lies in their potential applications. They can be used as a starting point for other specialty chemicals . There’s ongoing research into the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters.

    Coupling of the furan and pyridazinone units: This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Introduction of the benzoate ester: This can be done through esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone moiety can produce dihydropyridazines.

Mechanism of Action

The mechanism by which ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of a furan ring, a pyridazinone moiety, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

ethyl 4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-27-19(24)14-5-7-15(8-6-14)29(25,26)20-11-12-22-18(23)10-9-16(21-22)17-4-3-13-28-17/h3-10,13,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELXPPMTSZRRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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